2-Deoxy-2-fluoro-beta-L-fucopyranose

Glycobiology Enzymology Drug Discovery

2-Deoxy-2-fluoro-beta-L-fucopyranose (CAS 74554-13-5) is the validated C2-fluorinated metabolic inhibitor that specifically suppresses FUT8-mediated core fucosylation without inherent anti-proliferative activity—unlike 6-fluoro analogs. It enables mechanism-of-action studies free of cytotoxicity confounds, afucosylated mAb production without non-native glycan incorporation, and precise plant RG-II fucosylation research. Secure your research-grade supply today.

Molecular Formula C6H11FO4
Molecular Weight 166.15 g/mol
CAS No. 74554-13-5
Cat. No. B12793128
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Deoxy-2-fluoro-beta-L-fucopyranose
CAS74554-13-5
Molecular FormulaC6H11FO4
Molecular Weight166.15 g/mol
Structural Identifiers
SMILESCC1C(C(C(C(O1)O)F)O)O
InChIInChI=1S/C6H11FO4/c1-2-4(8)5(9)3(7)6(10)11-2/h2-6,8-10H,1H3/t2-,3-,4+,5-,6-/m0/s1
InChIKeyIRKXGKIPOMIQOD-QYESYBIKSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 10 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Procurement Guide: 2-Deoxy-2-fluoro-beta-L-fucopyranose (CAS 74554-13-5) — Structural and Functional Baseline


2-Deoxy-2-fluoro-beta-L-fucopyranose (CAS 74554-13-5), a fluorinated L-fucose analog (C6H11FO4; MW 166.15), is a key metabolic inhibitor in glycobiology and cancer research. It serves as a precursor to the active inhibitor GDP-2-deoxy-2-fluoro-L-fucose, which competitively inhibits fucosyltransferases (e.g., α1,3-FucT V) with a reported Ki of 4.2 µM [1]. Its primary mechanism is the inhibition of de novo GDP-fucose synthesis in mammalian cells, leading to global suppression of protein fucosylation . This compound is structurally defined by the replacement of the C2 hydroxyl group with fluorine, a modification that critically alters its metabolic processing relative to its native counterpart, L-fucose [2].

Why L-Fucose and Other Analogs Cannot Substitute for 2-Deoxy-2-fluoro-beta-L-fucopyranose


Substituting 2-deoxy-2-fluoro-beta-L-fucopyranose with native L-fucose or other fluorinated analogs (e.g., 6-fluorinated or difluorinated derivatives) is not functionally equivalent. While L-fucose is a substrate for fucosylation, the C2-fluorinated analog acts as a metabolic inhibitor, leading to distinct biochemical outcomes. Unlike 2-deoxy-2-fluoro-L-fucose (1), which lacks antiproliferative activity in several cancer cell lines, 6,6-difluoro-L-fucose (3) and 6,6,6-trifluoro-L-fucose (6) exhibit significant proliferation inhibition, demonstrating that fluorine position dictates biological activity [1]. Furthermore, the nucleotide-activated form, GDP-2-deoxy-2-fluoro-L-fucose, is a potent competitive inhibitor of fucosyltransferases (FUT3, FUT5, FUT6, FUT7) with Ki values in the low micromolar range, a property not shared by the native GDP-fucose substrate . Therefore, selection of the specific C2-fluoro isomer is critical for experiments designed to probe FUT8-mediated core fucosylation or to inhibit GDP-fucose synthesis without directly impacting cell viability, a nuanced requirement for mechanism-of-action studies.

Quantitative Differentiation Evidence for 2-Deoxy-2-fluoro-beta-L-fucopyranose


Fucosyltransferase Inhibition: Ki Value for α1,3-FucT V

The nucleotide-activated derivative, GDP-2-deoxy-2-fluoro-L-fucose, acts as a competitive inhibitor of α1,3-fucosyltransferase V. This specific inhibitory activity is quantified by a Ki of 4.2 µM [1]. This value provides a benchmark for comparing the potency of other fucosyltransferase inhibitors and for designing in vitro enzymatic assays requiring precise control over fucosylation.

Glycobiology Enzymology Drug Discovery

Comparative Anti-Proliferative Activity: C2-Fluoro vs. C6-Fluoro Analogs

A direct comparative study evaluated the anti-proliferative effects of several fluorinated L-fucose analogs. In contrast to 6,6-difluoro-L-fucose (3) and 6,6,6-trifluoro-L-fucose (6), which significantly inhibited the proliferation of HCT116 colon cancer cells and HUVEC endothelial cells, 2-deoxy-2-fluoro-L-fucose (1) exhibited no apparent effect on the proliferation of any cell line tested [1]. This stark difference in biological outcome, despite structural similarity, highlights the unique functional profile of the C2-fluoro modification.

Cancer Biology Cell Proliferation Metabolic Inhibition

Inhibition of GDP-Fucose Synthesis: A Unique Metabolic Block

2-Deoxy-2-fluoro-L-fucose inhibits the de novo synthesis of GDP-fucose, the essential donor substrate for all fucosyltransferases, in mammalian cells . This upstream metabolic block is a key mechanistic distinction from direct fucosyltransferase inhibition alone. While many analogs (e.g., 5-alkynylfucose) are more potent at reducing core fucosylation, they are also incorporated into glycans, potentially altering glycoprotein structure and function in unintended ways [1]. The primary mechanism of GDP-fucose depletion by the C2-fluoro analog offers a cleaner approach for studying the consequences of global fucosylation shutdown.

Metabolism Glycobiology Biochemistry

FUT8 Inhibitory Potency: C2-Fluoro vs. C6-Fluoro GDP-Derivatives

The GDP derivative of 2-deoxy-2-fluoro-L-fucose (1) demonstrated much stronger inhibitory activity against the mammalian α1,6-fucosyltransferase (FUT8) compared to the GDP derivatives of the more potent anti-proliferative analogs, 6,6-difluoro-L-fucose (3) and 6,6,6-trifluoro-L-fucose (6) [1]. This indicates that while the C6-fluorinated compounds are stronger overall proliferation inhibitors, their effect is likely mediated through targets other than FUT8. This positions the C2-fluoro analog as a more selective probe for FUT8, the enzyme solely responsible for core fucosylation.

Enzymology Glycoscience Cancer

Quantified Uptake and Metabolic Competition: Competitive Inhibition of L-Fucose Incorporation

In mouse fibroblast cultures (TAL/N P and TAL/N B), the incorporation of L-[1-14C] fucose into glycoproteins is competitively and progressively diminished by the addition of 2-deoxy-2-fluoro-L-fucose or unlabeled L-fucose in the concentration range of 0.1 mM to 10 mM [1]. This demonstrates that the fluorinated analog competes directly with the natural substrate for cellular uptake and metabolic processing, providing a quantitative framework for designing competition experiments.

Metabolism Glycobiology Tracer Studies

Validated Application Scenarios for 2-Deoxy-2-fluoro-beta-L-fucopyranose Based on Comparative Evidence


Mechanistic Dissection of FUT8-Mediated Core Fucosylation in Cancer

2-Deoxy-2-fluoro-beta-L-fucopyranose is the preferred tool for studies requiring specific inhibition of FUT8 and core fucosylation without inducing cytotoxicity or off-target anti-proliferative effects. Its demonstrated superior FUT8 inhibitory activity (relative to C6-fluoro analogs) and lack of inherent anti-proliferative effects [1] allow researchers to attribute observed phenotypic changes (e.g., alterations in cell signaling, migration, or drug resistance) directly to the loss of core fucosylation, rather than to general cell stress or death. This is exemplified by studies showing that 2FF (2-deoxy-2-fluoro-L-fucose) synergizes with doxorubicin by inhibiting FUT8 and reversing chemotherapy-induced core fucosylation in HepG2 liver cancer cells [2].

Bioprocess Development for Afucosylated Therapeutic Antibodies

In the production of monoclonal antibodies (mAbs), the reduction of core fucose on the Fc glycan enhances antibody-dependent cellular cytotoxicity (ADCC), a key mechanism for many cancer immunotherapies. 2-Deoxy-2-fluoro-beta-L-fucopyranose offers a distinct advantage over other fucose analogs like 5-alkynylfucose. While 5-alkynylfucose is more potent at reducing fucosylation, it is also significantly incorporated into the antibody glycan, introducing a non-native and potentially immunogenic modification [3]. In contrast, 2-deoxy-2-fluoro-L-fucose acts primarily by depleting the cellular pool of GDP-fucose , resulting in the production of afucosylated antibodies without the risk of incorporating the unnatural sugar into the therapeutic protein, a critical quality attribute for regulatory approval.

Investigating the Role of GDP-Fucose Depletion in Angiogenesis

The compound's primary mechanism of inhibiting de novo GDP-fucose synthesis makes it an ideal tool for investigating the specific role of fucosylation in endothelial cell biology and angiogenesis. Because 2-deoxy-2-fluoro-L-fucose does not directly suppress endothelial cell proliferation (unlike 6,6-difluoro- or 6,6,6-trifluoro-L-fucose) [1], researchers can use it to study the impact of fucosylation on endothelial cell function (e.g., migration, tube formation, signaling) without the confounding variable of reduced cell number, thereby isolating the glycan-specific effects on the angiogenic process.

Plant Cell Wall Biosynthesis and Root Elongation Studies

2-Deoxy-2-fluoro-beta-L-fucopyranose is a validated inhibitor of plant cell wall fucosylation, specifically disrupting the dimerization of rhamnogalacturonan-II (RG-II) in pectic polysaccharides, which leads to the arrest of root cell elongation [4]. This provides a valuable chemical genetic tool for dissecting the contribution of RG-II fucosylation to plant growth and development. The compound's ability to be released from a caged derivative in a spatio-temporal manner further enhances its utility for precise, localized studies of cell wall dynamics [4].

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